molecular formula C9H11NO3 B8474159 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone

5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone

Cat. No.: B8474159
M. Wt: 181.19 g/mol
InChI Key: NUCIHYDMJVTUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone typically involves the reaction of a pyridone derivative with a dioxolane compound. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone
  • 1-methyl-5-(1,3-dioxolan-2-yl)-3(1H)-pyridone
  • 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyrimidone

Uniqueness

5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties can make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C9H11NO3/c1-10-6-7(2-3-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3

InChI Key

NUCIHYDMJVTUBM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide (1.85 g, 6.31 mmol) was dissolved in water (40 mL). To this, a solution of potassium ferricyanide (22.9 g, 69.4 mmol) in water (50 mL) was added dropwise under a nitrogen atmosphere at 0° C. over 1 hour. To this, a solution of potassium hydroxide (55.9 g, 100 mmol) in water (9.5 mL) was added dropwise at the same temperature over 30 minutes. To this, toluene (65 mL) was added and the mixture was stirred at 40° C. for 30 minutes. Then, extraction with dichloromethane was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by column chromatography (hexane/ethyl acetate=1/1) to give a 73:27 mixture (933 mg, yield: 82%) of 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone and 1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone.
Name
1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
55.9 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
22.9 g
Type
catalyst
Reaction Step Five

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